molecular formula C22H19N3O B244763 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide

Katalognummer B244763
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: OQOSZPCXMBOSNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide, commonly known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. BIX-01294 has been shown to be a potent and selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in epigenetic regulation.

Wirkmechanismus

BIX-01294 specifically binds to the SET domain of G9a and inhibits its methyltransferase activity. The SET domain of G9a is responsible for the catalytic activity of the enzyme, and BIX-01294 binds to a pocket within the SET domain, preventing the binding of the cofactor S-adenosylmethionine (SAM) and inhibiting the methyltransferase activity of G9a.
Biochemical and Physiological Effects:
Inhibition of G9a by BIX-01294 has been shown to induce global changes in histone methylation patterns, leading to the reactivation of silenced genes and the promotion of cell differentiation. BIX-01294 has been shown to induce differentiation of embryonic stem cells into neural progenitor cells and promote the differentiation of cancer cells into a less aggressive phenotype. However, BIX-01294 has also been shown to have off-target effects and can inhibit other methyltransferases, such as GLP, which may limit its specificity in some applications.

Vorteile Und Einschränkungen Für Laborexperimente

BIX-01294 is a potent and selective inhibitor of G9a and has been widely used in scientific research to investigate the role of G9a in epigenetic regulation. BIX-01294 has been shown to be effective in inducing reactivation of silenced genes and promoting cell differentiation in various cell lines. However, BIX-01294 has also been shown to have off-target effects and can inhibit other methyltransferases, which may limit its specificity in some applications. In addition, BIX-01294 has poor solubility in aqueous solutions, which may require the use of organic solvents in some experiments.

Zukünftige Richtungen

For the use of BIX-01294 in scientific research include investigating its potential therapeutic applications in the treatment of cancer and other diseases. BIX-01294 has been shown to induce differentiation of cancer cells into a less aggressive phenotype, and further studies are needed to investigate its potential as a cancer therapy. In addition, the development of more potent and selective inhibitors of G9a may improve the specificity and effectiveness of epigenetic therapy. Finally, the use of BIX-01294 in combination with other epigenetic modifiers may provide a more comprehensive approach to the regulation of gene expression and cell differentiation.

Synthesemethoden

BIX-01294 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-nitrophenylboronic acid with 2-aminobenzimidazole to form the intermediate compound, which is then converted to BIX-01294 using a series of reactions including reduction, acylation, and deprotection.

Wissenschaftliche Forschungsanwendungen

BIX-01294 has been widely used in scientific research to investigate the role of G9a in epigenetic regulation. Epigenetic modifications, such as DNA methylation and histone methylation, play a crucial role in gene expression and cell differentiation. G9a is a histone methyltransferase that specifically methylates histone H3 at lysine 9 (H3K9), leading to the formation of repressive chromatin structures. Inhibition of G9a by BIX-01294 has been shown to induce reactivation of silenced genes and promote cell differentiation in various cell lines, including embryonic stem cells and cancer cells.

Eigenschaften

Molekularformel

C22H19N3O

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C22H19N3O/c1-14-10-15(2)12-17(11-14)22(26)23-18-7-5-6-16(13-18)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

OQOSZPCXMBOSNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.